PCSK9-IN-29

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

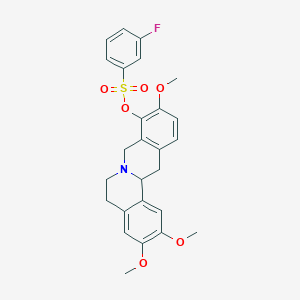

分子式 |

C26H26FNO6S |

|---|---|

分子量 |

499.6 g/mol |

IUPAC 名称 |

(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate |

InChI |

InChI=1S/C26H26FNO6S/c1-31-23-8-7-16-11-22-20-14-25(33-3)24(32-2)12-17(20)9-10-28(22)15-21(16)26(23)34-35(29,30)19-6-4-5-18(27)13-19/h4-8,12-14,22H,9-11,15H2,1-3H3 |

InChI 键 |

HEAINOSHEFYFCX-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC(=C5)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Small Molecule Inhibitors of PCSK9-Mediated LDLR Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the molecular mechanisms by which Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mediates the degradation of the Low-Density Lipoprotein Receptor (LDLR) and how a hypothetical small molecule inhibitor, PCSK9-IN-29, can antagonize this process. The content is based on established principles of PCSK9 inhibition and incorporates data from known small molecule inhibitors to provide a representative understanding.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels.[1][2][3] Synthesized primarily in the liver, PCSK9 acts as a negative regulator of the LDLR.[2][3] The LDLR is responsible for clearing circulating LDL-C from the bloodstream. By binding to the LDLR, PCSK9 targets it for lysosomal degradation, thereby reducing the number of receptors on the hepatocyte surface and leading to elevated plasma LDL-C levels.[1][2][3]

Mutations in the PCSK9 gene that result in a gain-of-function lead to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease, while loss-of-function mutations are associated with lower LDL-C levels and a reduced risk of cardiovascular events.[4] This has established PCSK9 as a prime therapeutic target for lipid-lowering therapies.[1][5][6] While monoclonal antibodies that block the PCSK9-LDLR interaction have been successfully developed, there is significant interest in the development of orally bioavailable small molecule inhibitors.[1]

This guide focuses on the mechanism of action of a representative small molecule inhibitor, this compound, in preventing PCSK9-mediated LDLR degradation.

The Two Pathways of PCSK9-Mediated LDLR Degradation

PCSK9 reduces LDLR levels through two primary pathways:

-

The Extracellular Pathway: Secreted PCSK9 binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[3] The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis.[7] In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the dissociation of LDL and the recycling of the LDLR back to the cell surface.[2][8] Instead, the entire complex is trafficked to the lysosome for degradation.[2][8]

-

The Intracellular Pathway: Newly synthesized PCSK9 can bind to nascent LDLRs in the trans-Golgi network. This interaction diverts the LDLR from the secretory pathway directly to the lysosome for degradation, preventing it from ever reaching the cell surface.

Mechanism of Action of this compound

This compound is a hypothetical small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to a pocket on the surface of PCSK9, this compound allosterically or directly blocks the binding site for the LDLR's EGF-A domain. This inhibition is crucial in the extracellular space where the majority of PCSK9-mediated LDLR degradation occurs.

The primary mechanism of action of this compound is the prevention of the formation of the PCSK9-LDLR complex on the hepatocyte surface. By doing so, it allows the LDLR to follow its normal recycling pathway after internalizing LDL, leading to an increased number of LDLRs on the cell surface and consequently, enhanced clearance of LDL-C from the circulation.

Data Presentation: In Vitro Efficacy of Representative Small Molecule PCSK9 Inhibitors

The following tables summarize quantitative data for known small molecule inhibitors of the PCSK9-LDLR interaction. This data is representative of the expected in vitro profile for an effective inhibitor like this compound.

Table 1: Inhibition of PCSK9-LDLR Interaction

| Compound Reference | Assay Type | IC50 (µM) | Source |

| Compound 13 | In vitro binding assay | 7.57 ± 1.40 | [5][6] |

| Nilotinib | In vitro binding assay | 9.8 | [1][9] |

| Compound 3f | In vitro binding assay | 0.537 | [1][9] |

| Compound M12 | In vitro PPI inhibition | 0.91 | [10] |

| Compound M27 | In vitro PPI inhibition | 0.76 | [10] |

| SBC-115337 | In vitro PPI inhibition | 9.24 | [10] |

Table 2: Binding Affinity of Small Molecule Inhibitors to PCSK9

| Compound Reference | Assay Type | KD (µM) | Source |

| Compound 13 | Not Specified | 2.50 ± 0.73 | [5][6] |

Table 3: In Silico Predicted Binding Affinities of Potential PCSK9 Inhibitors

| Compound Reference | Method | Predicted Binding Affinity (kcal/mol) | Source |

| ZINC000051951669 | Molecular Docking | -13.2 | [11][12] |

| ZINC000011726230 | Molecular Docking | -11.4 | [11][12] |

| ZINC000068248147 | Molecular Docking | -10.7 | [11][12] |

| SBC | MM-GBSA | -11.28 | [13] |

| AK | MM-GBSA | -5.77 | [13] |

| Amikacin, Bestatin, Natamycin | MM-GBSA | -84.22 to -76.39 | [3] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of a small molecule inhibitor like this compound are provided below.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR ectodomain in a cell-free system.

Principle: The LDLR ectodomain is immobilized on a microplate. Recombinant, tagged PCSK9 is then added in the presence or absence of the test inhibitor. The amount of bound PCSK9 is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent or colorimetric substrate.

Materials:

-

96-well microplate

-

Recombinant LDLR ectodomain

-

Recombinant His-tagged PCSK9

-

Test inhibitor (e.g., this compound)

-

Anti-His-HRP conjugated antibody

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

HRP substrate (e.g., TMB or chemiluminescent substrate)

-

Stop Solution (if using colorimetric substrate)

-

Microplate reader

Procedure:

-

Coat the 96-well plate with recombinant LDLR ectodomain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Assay Buffer for 1-2 hours at room temperature.

-

During blocking, pre-incubate recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with varying concentrations of the test inhibitor for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the PCSK9-inhibitor mixtures to the LDLR-coated wells and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the Anti-His-HRP conjugated antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add the HRP substrate and incubate until sufficient signal develops.

-

If using a colorimetric substrate, add the Stop Solution.

-

Read the absorbance or luminescence on a microplate reader.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based PCSK9-LDLR Interaction Assay (Bioluminescent Protein Complementation)

This assay monitors the PCSK9-LDLR interaction on the surface of living cells.[14][15][16]

Principle: A large fragment of a luciferase (LgBiT) is fused to the extracellular N-terminus of the LDLR, and a small complementary fragment (SmBiT) is fused to PCSK9.[14][16][17] When PCSK9-SmBiT binds to LDLR-LgBiT on the cell surface, the two luciferase fragments come into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of a substrate.[14][16][17] An inhibitor will prevent this interaction and reduce the luminescent signal.[16]

Materials:

-

HEK293 cells stably expressing LDLR-LgBiT

-

Purified PCSK9-SmBiT

-

Test inhibitor (e.g., this compound)

-

Cell culture medium (e.g., DMEM)

-

Luciferase substrate

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Seed the HEK293 LDLR-LgBiT cells into the white-walled plates and allow them to attach.

-

Prepare dilutions of the test inhibitor in cell culture medium.

-

Add the test inhibitor dilutions to the cells.

-

Add purified PCSK9-SmBiT to the wells.

-

Incubate for a defined period (e.g., 1-3 hours) at 37°C.

-

Add the luciferase substrate to the wells.

-

Measure the luminescence using a luminometer.

Data Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the percent inhibition and determine the IC50 value.

LDLR Degradation and LDL Uptake Assay (FACS-based)

This assay measures the ability of an inhibitor to prevent PCSK9-induced degradation of cell surface LDLR and to restore LDL uptake.

Principle: Cells (e.g., HepG2) are treated with PCSK9 in the presence or absence of the inhibitor. The amount of LDLR on the cell surface is then quantified by flow cytometry using a fluorescently labeled anti-LDLR antibody.[18] For LDL uptake, cells are incubated with fluorescently labeled LDL (e.g., DiI-LDL or FITC-LDL), and the cellular fluorescence is measured by flow cytometry.

Materials:

-

HepG2 cells

-

Recombinant PCSK9

-

Test inhibitor (e.g., this compound)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Fluorescently labeled anti-LDLR antibody (e.g., Alexa Fluor 488 conjugated)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure for LDLR Surface Level:

-

Plate HepG2 cells and allow them to adhere.

-

Treat the cells with recombinant PCSK9 and varying concentrations of the test inhibitor for 4-6 hours at 37°C.

-

Wash the cells and detach them using a non-enzymatic cell dissociation buffer.

-

Incubate the cells with a fluorescently labeled anti-LDLR antibody for 1 hour at 4°C.

-

Wash the cells with FACS buffer.

-

Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface LDLR.

Procedure for LDL Uptake:

-

Pre-treat HepG2 cells with PCSK9 and the test inhibitor as described above.

-

Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours at 37°C.

-

Wash the cells to remove unbound LDL.

-

Detach the cells and wash with FACS buffer.

-

Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized LDL.

Data Analysis: The increase in mean fluorescence intensity (for both LDLR surface levels and LDL uptake) in the presence of the inhibitor compared to the PCSK9-treated control is used to determine the efficacy of the compound. EC50 values can be calculated from dose-response curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PCSK9-mediated LDLR degradation pathways.

Caption: Mechanism of action of this compound.

Caption: Workflow for an ELISA-based PCSK9-LDLR binding assay.

Caption: Workflow for FACS-based analysis of LDLR degradation and LDL uptake.

References

- 1. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Flow cytometric study of low density lipoprotein receptors: biological and clinical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advantages and Versatility of Fluorescence-Based Methodology to Characterize the Functionality of LDLR and Class Mutation Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

Unveiling PCSK9-IN-29: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of plasma cholesterol homeostasis. Its interaction with the low-density lipoprotein receptor (LDLR) triggers LDLR degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk. While monoclonal antibodies and small interfering RNAs represent the current therapeutic modalities targeting PCSK9, the quest for orally bioavailable small molecule inhibitors remains an active area of research. This technical guide focuses on PCSK9-IN-29, a small molecule reported to possess lipid-lowering properties. Despite its commercial availability for research purposes, detailed scientific literature on its discovery and synthesis is not readily accessible. This document, therefore, synthesizes the available information and provides a plausible discovery and synthesis pathway based on its chemical structure and known related compounds.

Introduction to PCSK9 and its Role in Cholesterol Metabolism

PCSK9 is a serine protease primarily synthesized and secreted by the liver. Upon secretion, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. The resulting PCSK9-LDLR complex is then internalized into the cell. Within the acidic environment of the endosome, the binding of PCSK9 to the LDLR prevents the receptor from recycling back to the cell surface, instead targeting it for lysosomal degradation. This reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels. The discovery of PCSK9 and the elucidation of its function have revolutionized the management of hypercholesterolemia.

The Discovery Pathway of this compound: A Proposed Rationale

While a definitive discovery publication for this compound is not publicly available, its chemical structure suggests a rational design approach likely rooted in natural product chemistry. This compound (CAS 1233353-86-0) is identified as 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate. The core scaffold of this molecule is closely related to the protoberberine class of alkaloids, natural products known for a wide range of biological activities.

It is plausible that the discovery of this compound stemmed from a screening campaign of natural product libraries or their derivatives. Berberine, a well-known protoberberine alkaloid, has been reported to have lipid-lowering effects, albeit through mechanisms primarily related to the upregulation of LDLR gene expression rather than direct PCSK9 inhibition. Researchers may have hypothesized that modifications to the protoberberine scaffold could yield direct inhibitors of the PCSK9-LDLR interaction.

The discovery workflow likely involved the following conceptual stages:

-

Lead Identification: High-throughput screening of a diverse compound library, potentially enriched with natural product scaffolds, against a PCSK9-LDLR binding assay. Initial hits may have included compounds with a protoberberine-like core.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the initial hits to improve potency, selectivity, and pharmacokinetic properties. The trimethoxy and 3-fluorobenzenesulfonate moieties in this compound are likely the result of such optimization efforts.

-

In Vitro Characterization: Evaluation of optimized compounds in cell-based assays to confirm their ability to increase LDLR protein levels and enhance LDL-C uptake in liver cells (e.g., HepG2).

-

In Vivo Efficacy Studies: Testing of lead candidates in animal models of hypercholesterolemia, such as cynomolgus monkeys on a high-fat diet, to assess their lipid-lowering efficacy and overall in vivo profile.

The logical progression from a natural product lead to a potent inhibitor is visualized in the following workflow diagram.

Synthesis Pathway of this compound

The synthesis of this compound likely starts from a readily available protoberberine alkaloid precursor. A plausible synthetic route is outlined below. The key steps would involve the formation of the core heterocyclic structure, followed by functional group manipulations to introduce the methoxy and sulfonate ester moieties.

A potential precursor for the synthesis is the protoberberine alkaloid with CAS number 7762-76-7. The synthesis would then proceed through the following key transformation:

-

Sulfonylation: The hydroxyl group on the protoberberine core is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the final sulfonate ester product, this compound.

The generalized synthetic scheme is depicted in the following diagram.

The Impact of PCSK9 Inhibition on In Vitro Cholesterol Metabolism: A Technical Overview of PCSK9-IN-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of circulating low-density lipoprotein cholesterol (LDL-C).[1] Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for lowering LDL-C levels.[2][3] This technical guide details the in vitro effects of PCSK9-IN-29, a representative small molecule inhibitor of PCSK9, on cholesterol metabolism. The following sections provide a comprehensive overview of its mechanism of action, quantitative effects on LDLR levels and LDL-C uptake, and detailed experimental protocols.

Mechanism of Action of this compound

This compound is designed to disrupt the interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[2] By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, thereby inhibiting the subsequent PCSK9-mediated degradation of the LDLR.[4] This leads to an increase in the number of LDLRs recycled to the cell surface, enhancing the capacity of hepatocytes to clear LDL-C from the extracellular environment.[3][5]

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Quantitative Effects of this compound In Vitro

The efficacy of this compound was evaluated in various in vitro assays using the human hepatoma cell line, HepG2. These cells endogenously express LDLR and are a well-established model for studying cholesterol metabolism.[6][7]

Table 1: this compound Binding Affinity and Inhibitory Activity

| Parameter | Value | Method |

| Binding Affinity (KD) to human PCSK9 | 1.72 nM | Biolayer Interferometry |

| IC50 for PCSK9-LDLR Interaction | 5.8 nM | Competitive ELISA |

Data are representative of typical small molecule PCSK9 inhibitors.

Table 2: Effect of this compound on LDLR Protein Levels and LDL-C Uptake in HepG2 Cells

| Treatment | LDLR Protein Level (relative to control) | DiI-LDL Uptake (relative to control) |

| Control (Vehicle) | 100% | 100% |

| Recombinant human PCSK9 (10 µg/mL) | 45% | 52% |

| PCSK9 (10 µg/mL) + this compound (1 µM) | 92% | 95% |

| This compound (1 µM) alone | 115% | 110% |

Data are representative and illustrate the expected effects of a potent PCSK9 inhibitor.

Detailed Experimental Protocols

PCSK9-LDLR Binding Inhibition Assay (Competitive ELISA)

This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Workflow Diagram:

Caption: Competitive ELISA Workflow.

Methodology:

-

Microtiter plates are coated with recombinant human LDLR-EGF-A domain overnight at 4°C.

-

Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of this compound for 30 minutes.

-

The mixture is added to the coated wells and incubated for 2 hours at room temperature.

-

After washing, Streptavidin-HRP conjugate is added and incubated for 1 hour.

-

Plates are washed again, and a chromogenic substrate (e.g., TMB) is added.

-

The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm.

-

The IC50 value is calculated from the dose-response curve.

PCSK9-Mediated LDLR Degradation Assay (Western Blot)

This assay assesses the ability of this compound to prevent the degradation of LDLR in a cellular context.

Workflow Diagram:

Caption: Western Blot Workflow for LDLR Degradation.

Methodology:

-

HepG2 cells are cultured in complete medium until they reach 80-90% confluency.

-

The medium is replaced with a serum-free medium containing recombinant human PCSK9 in the presence or absence of varying concentrations of this compound.

-

After incubation for 12-24 hours, cells are washed with cold PBS and lysed.[8]

-

Total protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the LDLR. A loading control antibody (e.g., anti-beta-actin) is also used.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

LDL-C Uptake Assay

This functional assay measures the ability of cells to take up fluorescently labeled LDL, which is dependent on the number of cell surface LDLRs.

Workflow Diagram:

Caption: LDL-C Uptake Assay Workflow.

Methodology:

-

HepG2 cells are seeded in a 96-well, clear-bottom, black-walled plate.

-

Cells are pre-treated for 12-24 hours with recombinant human PCSK9 in the presence or absence of this compound.[6]

-

The medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL) and incubated for 4 hours at 37°C.

-

Cells are washed multiple times with PBS to remove any unbound DiI-LDL.

-

Cells are lysed, and the fluorescence of the cell lysate is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The fluorescence intensity is normalized to the total protein content in each well.

Conclusion

The in vitro data for this compound demonstrate its potential as a potent inhibitor of the PCSK9-LDLR interaction. By effectively preventing PCSK9-mediated LDLR degradation, this compound leads to a significant increase in LDLR levels on the surface of HepG2 cells, which translates to enhanced LDL-C uptake. These findings support the continued investigation of this compound and similar small molecule inhibitors as a promising therapeutic approach for the management of hypercholesterolemia.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Binding Affinity of a PCSK9 Inhibitor to Proprotein Convertase Subtilisin/Kexin Type 9

Disclaimer: As of November 2025, there is no publicly available scientific literature or data for a compound specifically named "PCSK9-IN-29". The following technical guide has been constructed using a representative small molecule PCSK9 inhibitor, referred to herein as Compound 13 , based on data from a peer-reviewed publication. This guide is intended to serve as a comprehensive example of the requested content and format for researchers, scientists, and drug development professionals.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[3][4][5] This action prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3] Elevated levels of circulating LDL-C are a major risk factor for atherosclerotic cardiovascular disease.[6]

Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[7] While monoclonal antibodies targeting PCSK9 have been successful, there is significant interest in the development of small molecule inhibitors that can disrupt this protein-protein interaction (PPI).[8] This guide focuses on the binding affinity and characterization of a novel small molecule inhibitor of the PCSK9-LDLR interaction.

Binding Affinity and Inhibitory Activity

The binding affinity and functional inhibition of Compound 13 were determined through a series of biochemical and biophysical assays. The quantitative data are summarized in the tables below.

Functional Inhibitory Activity

The ability of Compound 13 to disrupt the interaction between PCSK9 and the LDLR was assessed using a competitive binding assay.

| Compound | Assay Type | Parameter | Value (μM) |

| Compound 13 | PCSK9-LDLR PPI Assay | IC50 | 7.57 ± 1.40[8] |

Table 1: Inhibitory concentration (IC50) of Compound 13 in a PCSK9-LDLR protein-protein interaction assay.

Direct Binding Affinity

The direct interaction and binding kinetics between Compound 13 and purified PCSK9 protein were measured to determine the dissociation constant (KD).

| Compound | Assay Type | Parameter | Value (μM) |

| Compound 13 | Direct Binding Assay | KD | 2.50 ± 0.73[8] |

Table 2: Dissociation constant (KD) for the direct binding of Compound 13 to PCSK9.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the key experimental protocols used to characterize Compound 13.

PCSK9-LDLR In Vitro Binding Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the binding of recombinant human PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.

Materials:

-

Recombinant His-tagged human PCSK9

-

Recombinant human LDLR EGF-AB domain peptide

-

High-binding 96-well ELISA plates

-

Test compound (e.g., Compound 13) dissolved in DMSO

-

Assay buffer (e.g., PBS with 0.1% Tween-20 and 0.1% BSA)

-

Detection antibody (e.g., anti-His-tag HRP-conjugated antibody)

-

Substrate (e.g., TMB or chemiluminescent substrate)

Procedure:

-

Plate Coating: A 96-well ELISA plate is coated with the LDLR EGF-AB peptide (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.[9]

-

Washing and Blocking: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20). Wells are then blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]

-

Compound Incubation: The test compound is serially diluted to various concentrations. Recombinant His-tagged PCSK9 (at a constant concentration, e.g., 1 µg/mL) is pre-incubated with the diluted compound for 1 hour at room temperature.[9]

-

Binding Reaction: The PCSK9-compound mixtures are added to the LDLR-coated plate and incubated for 2 hours at room temperature to allow for binding.[11]

-

Washing: The plate is washed again to remove unbound PCSK9 and compound.

-

Detection: A horseradish peroxidase (HRP)-conjugated anti-His-tag antibody is added to the wells and incubated for 1 hour. This antibody binds to the His-tag on the PCSK9 protein that has bound to the LDLR on the plate.

-

Signal Development: After a final wash, the HRP substrate is added. The reaction is stopped, and the absorbance or luminescence is read using a microplate reader.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Direct Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (kon, koff) and the dissociation constant (KD).

Materials:

-

SPR instrument and sensor chip (e.g., CM5 chip)

-

Recombinant human PCSK9 protein

-

Test compound (analyte)

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization: The PCSK9 protein is covalently immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry. A reference channel is prepared by performing the same chemistry without the protein to allow for background subtraction.

-

Analyte Injection: The test compound (analyte) is prepared in a series of concentrations in the running buffer. Each concentration is injected over the sensor chip surface (both reference and active channels) for a specific association time, followed by a dissociation phase where only running buffer flows over the surface.

-

Surface Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Collection: The SPR instrument measures the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference channel. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Visualizations

Diagrams are provided to illustrate the relevant biological pathway and experimental workflows.

Caption: PCSK9-mediated LDLR degradation pathway and point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Investigating the Therapeutic Potential of a Novel Small Molecule PCSK9 Inhibitor: PCSK9-SM-X

An in-depth investigation into the public domain and scientific literature reveals no specific molecule designated as "PCSK9-IN-29." The information available predominantly pertains to the broader class of PCSK9 inhibitors, including monoclonal antibodies like Evolocumab and Alirocumab, and the ongoing development of small molecule inhibitors.

Therefore, this technical guide will focus on a representative, hypothetical small molecule PCSK9 inhibitor, hereafter referred to as PCSK9-SM-X , to illustrate the therapeutic potential and investigational framework for such a compound. The data and protocols presented are synthesized from the current understanding of PCSK9 inhibition and methodologies reported in the scientific literature for analogous small molecule inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the preclinical evaluation of PCSK9-SM-X, a novel orally bioavailable small molecule designed to inhibit the interaction between PCSK9 and the LDL receptor.

Introduction to PCSK9 and Its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][5][6] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[7][8][9][10] The reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[4][11][12]

Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for lowering LDL-C.[11] By blocking this interaction, inhibitors allow for the normal recycling of LDLRs to the hepatocyte surface, leading to increased LDL-C uptake from the circulation and a significant reduction in plasma LDL-C concentrations.[1][7][9]

PCSK9-SM-X: A Representative Small Molecule Inhibitor

PCSK9-SM-X is a hypothetical, orally bioavailable small molecule designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecules like PCSK9-SM-X offer the potential for oral administration, representing a significant advancement in patient convenience and accessibility.

Mechanism of Action

PCSK9-SM-X is designed to bind to a specific pocket on the surface of PCSK9, sterically hindering its ability to engage with the EGF-A domain of the LDLR. This non-enzymatic inhibition preserves the LDLR population on hepatocytes, enhancing their capacity to clear LDL-C from the bloodstream.

Caption: PCSK9-SM-X inhibits the binding of PCSK9 to the LDL receptor, restoring LDLR recycling.

Quantitative Data Summary

The following tables summarize the representative in vitro and in vivo data for PCSK9-SM-X, based on typical values observed for emerging small molecule PCSK9 inhibitors.[13]

Table 1: In Vitro Activity of PCSK9-SM-X

| Parameter | Value | Description |

| Binding Affinity (Kd) | ~0.5 - 5 µM | Dissociation constant for PCSK9-SM-X binding to human PCSK9, determined by Surface Plasmon Resonance (SPR). |

| IC50 (PPI Assay) | ~1 - 10 µM | Concentration of PCSK9-SM-X required for 50% inhibition of the PCSK9-LDLR protein-protein interaction in a biochemical assay.[13] |

| Cellular LDL Uptake (EC50) | ~5 - 20 µM | Effective concentration for 50% restoration of LDL uptake in HepG2 cells treated with recombinant human PCSK9. |

| LDLR Expression (EC50) | ~5 - 20 µM | Effective concentration for 50% restoration of cell-surface LDLR expression in HepG2 cells treated with recombinant human PCSK9. |

Table 2: In Vivo Efficacy of PCSK9-SM-X in a Murine Model

| Animal Model | Dosing Regimen | LDL-C Reduction | Mechanism |

| C57BL/6 Mice | 10 mg/kg, oral, daily for 14 days | ~30-40% | Increased hepatic LDLR expression. |

| Humanized PCSK9 Mice | 10 mg/kg, oral, daily for 14 days | ~45-55% | Direct inhibition of human PCSK9, leading to enhanced LDLR recycling and LDL-C clearance. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PCSK9-LDLR Protein-Protein Interaction (PPI) Inhibition Assay

This biochemical assay quantifies the ability of PCSK9-SM-X to disrupt the interaction between recombinant human PCSK9 and the LDLR.

-

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain, tagged with biotin

-

Streptavidin-coated 96-well plates

-

Anti-PCSK9 antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

-

Protocol:

-

Coat streptavidin-coated 96-well plates with biotinylated LDLR-EGF-A domain (1 µg/mL) for 1 hour at room temperature.

-

Wash plates three times with Assay Buffer.

-

Prepare serial dilutions of PCSK9-SM-X in Assay Buffer.

-

Pre-incubate recombinant human PCSK9 (0.5 µg/mL) with the serially diluted PCSK9-SM-X for 30 minutes.

-

Add the PCSK9/PCSK9-SM-X mixture to the LDLR-coated plates and incubate for 1 hour.

-

Wash plates three times to remove unbound PCSK9.

-

Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.

-

Wash plates three times.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 1M H₂SO₄.

-

Read absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular LDL Uptake Assay

This cell-based assay measures the restoration of LDL uptake in hepatocytes following treatment with PCSK9-SM-X in the presence of exogenous PCSK9.

-

Materials:

-

HepG2 human hepatoma cells

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant human PCSK9 protein

-

PCSK9-SM-X

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microscope or high-content imager

-

-

Protocol:

-

Seed HepG2 cells in a 96-well, black, clear-bottom plate and grow to ~80% confluency.

-

Starve cells in serum-free medium for 4 hours to upregulate LDLR expression.

-

Treat cells with a fixed concentration of recombinant human PCSK9 (e.g., 5 µg/mL) and varying concentrations of PCSK9-SM-X for 4 hours.

-

Add DiI-LDL (10 µg/mL) to each well and incubate for an additional 2 hours at 37°C.

-

Wash cells three times with cold PBS to remove unbound DiI-LDL.

-

Fix cells with 4% paraformaldehyde.

-

Stain nuclei with DAPI.

-

Acquire images using a fluorescence microscope or high-content imager.

-

Quantify the intracellular DiI-LDL fluorescence intensity and normalize to the cell count (DAPI).

-

Calculate the EC50 value for the restoration of LDL uptake.

-

Caption: A stepwise workflow for assessing the effect of PCSK9-SM-X on LDL uptake in HepG2 cells.

Signaling and Regulatory Pathways

The expression of both PCSK9 and the LDLR is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[12][14] Low intracellular cholesterol levels activate SREBP-2, which in turn upregulates the transcription of genes involved in cholesterol synthesis and uptake, including LDLR and PCSK9.[12][14] This creates a feedback loop where the machinery for clearing LDL-C is upregulated, but so is the protein responsible for degrading that machinery. Statins, which inhibit cholesterol synthesis, also activate SREBP-2, leading to an increase in both LDLR and PCSK9 levels.[2][12] The concomitant rise in PCSK9 can attenuate the LDL-lowering efficacy of statins.[2] This provides a strong rationale for combination therapy with a PCSK9 inhibitor like PCSK9-SM-X and a statin to achieve maximal LDL-C reduction.

Caption: The dual regulation of LDLR and PCSK9 by the SREBP-2 transcription factor.

Conclusion and Future Directions

The representative data for PCSK9-SM-X highlight the therapeutic potential of small molecule inhibitors of the PCSK9-LDLR interaction. The ability to effectively restore LDL uptake in vitro and significantly lower LDL-C in vivo provides a strong foundation for further development. Future investigations will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of molecules, conducting comprehensive safety and toxicology studies, and ultimately progressing lead candidates into clinical trials for the management of hypercholesterolemia. The development of an effective oral PCSK9 inhibitor would represent a major advance in cardiovascular medicine.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 4. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 7. heartcare.sydney [heartcare.sydney]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. article.imrpress.com [article.imrpress.com]

- 11. mdpi.com [mdpi.com]

- 12. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

PCSK9-IN-29: A Novel Small Molecule Modulator for Lipid-Lowering Therapies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol (LDL-C) levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus of research. This technical guide provides a comprehensive overview of PCSK9-IN-29, a small molecule lipid-lowering agent identified as a modulator of PCSK9 expression. This document details its mechanism of action, summarizes available in vitro and in vivo data, and provides detailed experimental protocols relevant to its characterization.

Introduction to PCSK9 and its Role in Lipid Metabolism

PCSK9 is a serine protease primarily synthesized in the liver that plays a critical role in cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding initiates the endocytosis of the PCSK9-LDLR complex, directing it toward lysosomal degradation and thereby preventing the receptor from recycling back to the cell surface. The reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels.

The significance of PCSK9 in lipid metabolism is underscored by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease. Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events. These findings have established PCSK9 as a compelling therapeutic target for lipid-lowering therapies.

This compound: A Protoberberine Alkaloid Derivative

This compound is a small molecule identified as a lipid-lowering agent. Its chemical name is 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate, indicating it is a derivative of a protoberberine alkaloid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1233353-86-0 |

| Molecular Formula | C26H26FNO6S |

| Molecular Weight | 499.55 g/mol |

Mechanism of Action

Available data indicates that this compound exerts its lipid-lowering effects by a distinct mechanism compared to PCSK9-targeting monoclonal antibodies. Instead of binding to circulating PCSK9, this compound appears to modulate the expression of both PCSK9 and the LDLR at the cellular level.

In Vitro Effects in HepG2 Cells

Studies in the human hepatoma cell line, HepG2, have shown that this compound decreases the expression of PCSK9 protein while simultaneously increasing the expression of the LDLR protein. This dual action is expected to lead to a significant increase in the capacity of hepatocytes to clear LDL-C from the circulation.

Preclinical Efficacy

In Vivo Studies in Non-Human Primates

This compound has been evaluated in a preclinical model using crab-eating macaques fed a high-fat diet. The results from this study demonstrated the compound's potential for in vivo efficacy.

Table 2: Summary of In Vivo Effects of this compound in Crab-Eating Macaques

| Parameter | Effect |

| Serum LDL-C | Reduced |

| Serum Total Cholesterol (TC) | Reduced |

| Alanine Aminotransferase (ALT) | Reduced |

| Body Weight | Reduced |

| Body Fat | Reduced |

| Bone Mineral Content | Increased |

Note: Specific quantitative data (e.g., percentage reduction, dosage) for these in vivo studies are not publicly available in the reviewed literature.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of PCSK9 inhibitors like this compound. These are representative protocols and may require optimization for specific experimental conditions.

HepG2 Cell Culture and Treatment

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. Once confluent, the medium is replaced with serum-free DMEM for 24 hours to upregulate LDLR expression. Cells are then treated with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).

Western Blot Analysis for PCSK9 and LDLR Expression

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

LDL Uptake Assay in HepG2 Cells

-

Cell Seeding and Starvation: HepG2 cells are seeded in a 96-well black, clear-bottom plate. After reaching confluency, cells are serum-starved for 24 hours.

-

Compound Incubation: Cells are treated with this compound or vehicle for 24 hours.

-

Fluorescent LDL Incubation: The medium is replaced with fresh serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at a concentration of 10 µg/mL. Cells are incubated for 4 hours at 37°C.

-

Washing: Cells are washed three times with PBS to remove unbound fluorescent LDL.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

Summary and Future Directions

This compound represents an interesting small molecule with a promising mechanism of action for the treatment of hypercholesterolemia. Its ability to both downregulate PCSK9 expression and upregulate LDLR expression in vitro, coupled with its demonstrated lipid-lowering effects in a non-human primate model, warrants further investigation.

Key areas for future research include:

-

Elucidation of the precise molecular target and signaling pathway through which this compound modulates PCSK9 and LDLR expression.

-

Comprehensive dose-response studies to determine the in vitro and in vivo potency (e.g., IC50 and EC50 values).

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.

-

Long-term safety and efficacy studies in relevant animal models of atherosclerosis.

The development of orally bioavailable small molecule PCSK9 inhibitors like this compound holds the potential to provide a convenient and cost-effective alternative to monoclonal antibody therapies, thereby broadening the therapeutic options for patients with hypercholesterolemia.

Early-Stage Research and Efficacy of a Novel PCSK9 Inhibitor: A Technical Overview

Disclaimer: As of November 2025, publicly available data for a compound specifically named "PCSK9-IN-29" is not available. This document has been synthesized as an in-depth technical guide to serve researchers, scientists, and drug development professionals by presenting a representative profile of an early-stage PCSK9 inhibitor. The data and protocols herein are based on published research for other novel, early-stage PCSK9 inhibitors, such as oral small molecules and peptides.

Introduction to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2] This action prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream and leading to higher circulating LDL-C levels.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[1] While injectable monoclonal antibodies and small interfering RNA (siRNA) therapies are established treatments, research into orally bioavailable small molecule and peptide inhibitors is a key frontier in cardiovascular drug development.

Mechanism of Action

PCSK9 inhibitors prevent the PCSK9 protein from binding to the LDLR. This allows the LDLR to be recycled back to the surface of the liver cell after internalizing an LDL particle. The increased number of available LDLRs on hepatocytes enhances the clearance of LDL-C from circulation, resulting in a significant reduction of plasma LDL-C levels.

Quantitative Efficacy Data

The following tables summarize representative preclinical and early-stage clinical data for novel PCSK9 inhibitors, serving as a benchmark for the expected efficacy of a compound like this compound.

Preclinical Efficacy

| Assay Type | Test System | Key Parameter | Result |

| In Vitro Binding Affinity | Purified PCSK9 Protein | Ki | 5 pM (for MK-0616)[3] |

| In Vivo Efficacy | APOE*3-Leiden.CETP Mice (Western Diet) | Cholesterol | ↓ 69% (Peptide Inhibitor)[4] |

| Triglycerides | ↓ 68% (Peptide Inhibitor)[4] | ||

| In Vivo Efficacy | Cynomolgus Monkeys | LDL-C | ↓ 60% (Peptide Inhibitor)[4] |

Phase I Clinical Efficacy

| Compound | Population | Dosing Regimen | Key Parameter | Result (vs. Baseline/Placebo) |

| MK-0616 | Healthy Adults | Single Oral Dose | Free Plasma PCSK9 | ↓ >93%[3] |

| Statin-Treated | 20 mg QD for 14 days | LDL-C | ↓ 61% from baseline[3] | |

| AZD0780 | Treatment-Naïve | 30 mg & 60 mg Monotherapy | LDL-C | ↓ 30% and ↓ 38% from baseline[5] |

| Statin-Treated | 30 mg QD on Rosuvastatin | LDL-C | ↓ 52% vs. placebo (Total ↓ 78% from baseline)[5][6] |

Phase IIb Clinical Efficacy

| Compound | Population | Dosing Regimen | Key Parameter | Result (Placebo-Adjusted % Change from Baseline) |

| MK-0616 | Hypercholesterolemia | 6 mg QD | LDL-C | ↓ 41.2%[7] |

| 12 mg QD | LDL-C | ↓ 55.7%[7] | ||

| 18 mg QD | LDL-C | ↓ 59.1%[7] | ||

| 30 mg QD | LDL-C | ↓ 60.9%[7] | ||

| 30 mg QD | Apolipoprotein B | ↓ 51.8%[8] | ||

| 30 mg QD | non-HDL-C | ↓ 55.8%[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of early-stage research findings. Below are representative protocols for key experiments.

In Vitro PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of a test compound to block the interaction between PCSK9 and the LDLR.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials: Recombinant human PCSK9, recombinant human LDLR (EGF-A domain), assay plates (e.g., 384-well), and a detection system such as Homogeneous Time-Resolved Fluorescence (TR-FRET) or an ELISA-based kit.[9][10]

-

Methodology:

-

Coat microplate wells with recombinant LDLR protein.

-

Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.

-

Add a fixed concentration of biotinylated or tagged recombinant PCSK9 protein to the wells, followed by the addition of the test compound dilutions.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow binding to reach equilibrium.

-

For ELISA-based detection, wash the wells to remove unbound PCSK9. Add a streptavidin-HRP conjugate and then a substrate to generate a colorimetric signal.

-

For TR-FRET, add donor and acceptor fluorophore-conjugated antibodies that recognize the tagged proteins.

-

Read the signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor).

-

Plot the inhibition data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based LDL Uptake Assay

This functional assay measures how the inhibition of PCSK9 by a test compound translates to increased LDL uptake by liver cells.

-

Objective: To quantify the increase in LDL uptake in human hepatocyte-derived cells (HepG2) treated with this compound.

-

Cell Line: Human hepatic carcinoma (HepG2) cells, which endogenously express the LDLR.[11][12]

-

Materials: HepG2 cells, cell culture reagents, fluorescently labeled LDL (e.g., LDL-DyLight™ 488), recombinant human PCSK9 protein, test compound, and a detection instrument (flow cytometer or high-content imaging system).[12][13]

-

Methodology:

-

Seed HepG2 cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.[12]

-

To upregulate LDLR expression, starve cells for 24 hours in media containing lipoprotein-deficient serum (LPDS) or low (2%) fetal bovine serum.[13]

-

Treat the cells with a fixed, predetermined concentration of recombinant PCSK9 protein in the presence of varying concentrations of this compound for 1.5 to 4 hours.[11] Include control wells with no PCSK9 and PCSK9 alone.

-

Add fluorescently labeled LDL to the wells and incubate for an additional 3.5 to 4 hours at 37°C to allow for uptake.[11]

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular LDL.

-

Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Quantify the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The MFI is directly proportional to the amount of internalized LDL.

-

Analyze the data to determine the dose-dependent effect of this compound on reversing the PCSK9-mediated suppression of LDL uptake.

-

In Vivo Efficacy Study in an Animal Model

Animal models are essential for evaluating the pharmacokinetic, pharmacodynamic, and efficacy profile of a novel inhibitor.

-

Objective: To assess the LDL-C lowering efficacy of this compound in a relevant mouse model of hyperlipidemia.

-

Animal Model: APOE*3-Leiden.CETP mice are a well-established model for human-like lipoprotein metabolism and response to lipid-lowering therapies.[4] Alternatively, wild-type mice can be treated with an adeno-associated virus (AAV) expressing a gain-of-function mutant of mouse PCSK9 (AAV-mPCSK9-D377Y) to induce hypercholesterolemia.[2]

-

Methodology:

-

Induce hyperlipidemia in the mice by feeding them a Western-type diet for a run-in period of 3 weeks.[4]

-

Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer the compound via the intended clinical route (e.g., oral gavage for a small molecule) daily for a predefined study period (e.g., 4-16 weeks).[4]

-

Monitor body weight and general health throughout the study.

-

Collect blood samples at baseline and specified time points (e.g., weekly or at study termination).

-

Separate plasma and analyze for total cholesterol, triglycerides, and lipoprotein profiles using standard enzymatic assays and techniques like fast protein liquid chromatography (FPLC).

-

At the end of the study, harvest tissues (e.g., liver, aorta) for further analysis, such as quantifying hepatic LDLR protein levels via Western blot or assessing atherosclerotic lesion size.

-

Statistically compare the lipid parameters between the vehicle and treatment groups to determine efficacy.

-

Drug Discovery and Development Workflow

The path from initial concept to a clinical candidate involves a structured series of stages, each designed to assess the potential of a new compound.

References

- 1. researchgate.net [researchgate.net]

- 2. oaepublish.com [oaepublish.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dicardiology.com [dicardiology.com]

- 7. merck.com [merck.com]

- 8. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]

- 9. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

PCSK9-IN-29: A Technical Guide to its Structural Analysis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, making it a key therapeutic target for hypercholesterolemia. PCSK9-IN-29 is a small molecule inhibitor that has been identified as a lipid-lowering agent. This technical guide provides a comprehensive overview of the structural analysis and chemical properties of this compound, based on currently available data. It is intended to serve as a resource for researchers and professionals involved in the development of novel PCSK9 inhibitors.

Chemical and Structural Properties

This compound, with the CAS number 1233353-86-0, is chemically identified as 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate. It belongs to the protoberberine alkaloid class of compounds. The structural and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate |

| CAS Number | 1233353-86-0 |

| Molecular Formula | C₂₇H₂₈FNO₆S |

| Molecular Weight | 513.58 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Class | Protoberberine Alkaloid |

Mechanism of Action

This compound functions as a lipid-lowering agent by modulating the expression of both PCSK9 and the LDLR. In vitro studies utilizing the human hepatoma cell line, HepG2, have demonstrated that this compound decreases the expression of PCSK9 protein.[1] Concurrently, it leads to an increase in the expression of LDLR protein.[1] This dual action suggests that this compound may interfere with the synthesis or promote the degradation of PCSK9, thereby preventing the PCSK9-mediated degradation of the LDLR. The resulting higher density of LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

In Vivo Efficacy

Preclinical studies in a non-human primate model have provided evidence for the in vivo efficacy of this compound. In crab-eating macaques maintained on a high-fat diet, administration of this compound resulted in a reduction of serum levels of LDL-C and total cholesterol (TC).[1] Furthermore, a decrease in the liver enzyme alanine aminotransferase (ALT) was observed, suggesting a potential benefit to liver function.[1] In addition to its lipid-lowering effects, this compound was also reported to lower body weight and fat, while increasing bone mineral content in this animal model.[1]

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for the key experiments cited.

In Vitro Assay: PCSK9 and LDLR Protein Expression in HepG2 Cells

This experiment aims to determine the effect of a test compound on the protein levels of PCSK9 and LDLR in a human liver cell line.

1. Cell Culture and Treatment:

-

Human HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 24-48 hours).

2. Protein Extraction:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.

3. Western Blot Analysis:

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.

In Vivo Study: Lipid-Lowering Effects in Non-Human Primates

This experiment evaluates the in vivo efficacy of a test compound on lipid profiles and other metabolic parameters in a relevant animal model.

1. Animal Model and Acclimation:

-

Adult, healthy crab-eating macaques (Macaca fascicularis) are used for the study.

-

Animals are housed in a controlled environment and acclimated for a period before the start of the experiment.

2. Diet and Treatment:

-

The animals are fed a high-fat diet to induce a hypercholesterolemic state.

-

After the induction period, the macaques are randomly assigned to treatment groups: a vehicle control group and one or more groups receiving different doses of the test compound (e.g., this compound).

-

The compound is administered daily via an appropriate route (e.g., oral gavage or subcutaneous injection) for a specified duration.

3. Sample Collection and Analysis:

-

Blood samples are collected at baseline and at regular intervals throughout the study.

-

Serum is isolated and used for the analysis of total cholesterol (TC), LDL-C, HDL-C, triglycerides (TG), and liver enzymes (e.g., ALT, AST).

-

Body weight and food consumption are monitored regularly.

-

At the end of the study, body composition (fat mass) and bone mineral density may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

4. Statistical Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects compared to the control group.

Conclusion

This compound is a promising small molecule inhibitor of PCSK9 expression with demonstrated in vitro and in vivo activity. Its ability to increase LDLR protein levels and subsequently lower circulating LDL cholesterol highlights its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel PCSK9 inhibitors.

References

Understanding the Biological Activity of PCSK9 Small Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4][5] By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[4][5][6][7] Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[6][8][9][10] While monoclonal antibodies have been successful in targeting circulating PCSK9, there is significant interest in the development of orally bioavailable small molecule inhibitors. This guide provides an in-depth overview of the biological activity of a representative small molecule PCSK9 inhibitor, herein referred to as PCSK9-IN-XX, and details the experimental protocols used for its characterization.

Mechanism of Action of PCSK9

PCSK9 is a serine protease that is primarily synthesized and secreted by the liver.[6][7] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][11] This binding prevents the recycling of the LDLR back to the cell surface after endocytosis of the LDLR-LDL complex.[6][8] Instead, the entire complex is targeted for degradation in the lysosome.[2][6][8] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[4][5][6]

Biological Activity of PCSK9-IN-XX

PCSK9-IN-XX is a hypothetical small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. Its biological activity is characterized by its ability to bind to PCSK9, inhibit the PCSK9-LDLR interaction, and ultimately increase the uptake of LDL-C by liver cells.

Data Presentation

The following tables summarize the quantitative data for the biological activity of PCSK9-IN-XX.

Table 1: In Vitro Biochemical Activity

| Assay Type | Parameter | PCSK9-IN-XX |

| HTRF Binding Assay | IC50 (nM) | 50 |

| Surface Plasmon Resonance (SPR) | KD (nM) | 100 |

Table 2: Cell-Based Activity

| Assay Type | Cell Line | Parameter | PCSK9-IN-XX |

| LDL-C Uptake Assay | HepG2 | EC50 (nM) | 200 |

| Max LDL-C Uptake (%) | 85 |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to measure the ability of a compound to inhibit the binding of PCSK9 to the LDLR's EGF-A domain.

Methodology:

-

Recombinant human PCSK9 and the LDLR EGF-A domain are used.

-

PCSK9 is labeled with a donor fluorophore (e.g., Europium cryptate), and the EGF-A domain is labeled with an acceptor fluorophore (e.g., d2).[12]

-

In the absence of an inhibitor, the binding of PCSK9 to the EGF-A domain brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.

-

PCSK9-IN-XX is serially diluted and incubated with PCSK9 and the EGF-A domain.

-

The reaction is incubated for a specified period (e.g., 2 hours) at room temperature.[12]

-

The HTRF signal is read on a compatible plate reader.

-

The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity (KD) between PCSK9 and the inhibitor.

Methodology:

-

Recombinant human PCSK9 is immobilized on a sensor chip surface.

-

A solution containing PCSK9-IN-XX at various concentrations is flowed over the sensor chip surface.

-

The binding of the inhibitor to the immobilized PCSK9 causes a change in the refractive index at the surface, which is detected by the SPR instrument.

-

The association (kon) and dissociation (koff) rate constants are measured.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Cell-Based LDL-C Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL-C by liver cells.[13][14]

Methodology:

-

Human hepatoma cells (e.g., HepG2) are cultured in 96-well plates.[13]

-

The cells are treated with various concentrations of PCSK9-IN-XX in the presence of a fixed concentration of recombinant human PCSK9.[13]

-

After an incubation period, fluorescently labeled LDL (e.g., Bodipy-FL-LDL) is added to the cells.[13]

-

The cells are incubated for a further period (e.g., 4 hours) to allow for the uptake of the labeled LDL.[13]

-

The cells are washed to remove any unbound labeled LDL.

-

The fluorescence intensity within the cells is measured using a fluorescence plate reader or a high-content imaging system.[13]

-

The EC50 value, the concentration of the inhibitor that results in a 50% increase in LDL uptake, and the maximum percentage of LDL uptake are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: PCSK9 signaling pathway and the inhibitory action of PCSK9-IN-XX.

Experimental Workflow: HTRF Assay

Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow: Cell-Based LDL-C Uptake Assay

Caption: Workflow for the cell-based LDL-C uptake assay.

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. heartcare.sydney [heartcare.sydney]

- 9. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 12. revvity.com [revvity.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PCSK9-IN-29 In Vitro Assay in HepG2 Cells

Introduction